molecular formula C21H24FN3O4 B1588909 Isómero de Moxifloxacina CAS No. 268545-13-7

Isómero de Moxifloxacina

Número de catálogo: B1588909
Número CAS: 268545-13-7
Peso molecular: 401.4 g/mol
Clave InChI: FABPRXSRWADJSP-BZNIZROVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Moxifloxacin is a synthetic fluoroquinolone antibiotic agent . It belongs to the fluoroquinolone class of anti-infective compounds and has a broad antibacterial spectrum against Gram-positive and Gram-negative organisms including anaerobic bacteria . Moxifloxacin is produced as a single isomer and an (R, R)-isomer could be present as a chiral impurity .


Chemical Reactions Analysis

Moxifloxacin and its (R, R)-isomer have been subjected to various chemical reactions for analysis . A new stereospecific LC method for the separation and quantification of moxifloxacin and its (R, R)-enantiomer in bulk drug was developed and validated by ligand-exchange liquid chromatography on a reversed phase column .

Aplicaciones Científicas De Investigación

Análisis del espectro antibacteriano

Isómero de Moxifloxacina: tiene un amplio espectro antibacteriano eficaz contra organismos grampositivos y gramnegativos, incluidas las bacterias anaeróbicas . Es particularmente útil para los tratamientos sistémicos de infecciones del tracto respiratorio. La investigación sobre la eficacia antibacteriana del this compound puede conducir al desarrollo de nuevos antibióticos o a la mejora de los tratamientos existentes.

Estudios de comportamiento farmacocinético

Los enantiómeros de los fármacos racémicos a menudo presentan comportamientos farmacocinéticos o acciones farmacológicas diferentes . El estudio del this compound puede proporcionar información sobre los mecanismos moleculares de las actividades biológicas estereoselectivas, lo cual es vital para el desarrollo de fármacos más eficaces y seguros.

Cuantificación basada en la luminiscencia

Se ha desarrollado una nueva sonda para la cuantificación de Moxifloxacina en productos farmacéuticos y plasma humano mediante un método de luminiscencia . Esta aplicación es significativa para el control de fármacos y se puede utilizar para medir las concentraciones de fármacos en el plasma sanguíneo, incluso horas después de la administración.

Cromatografía líquida de alta eficacia (HPLC)

Se han establecido métodos HPLC para la determinación simultánea de Moxifloxacina HCl y otros compuestos en formulaciones . Esta aplicación es fundamental para la industria farmacéutica para garantizar la dosis correcta y la combinación de fármacos en formulaciones multifármacos.

Pruebas de estrés para la estabilidad del fármaco

El this compound se somete a pruebas de estrés en condiciones de hidrólisis, oxidación, fotólisis y degradación térmica para garantizar la estabilidad . Esta aplicación es importante para determinar la vida útil y las condiciones de almacenamiento del fármaco, asegurando que los pacientes reciban medicamentos que conserven su potencia y seguridad previstas.

Mecanismo De Acción

Target of Action

Moxifloxacin IsoMer is a broad-spectrum antibiotic that is active against both Gram-positive and Gram-negative bacteria . The primary targets of Moxifloxacin IsoMer are the enzymes topoisomerase II (also known as DNA gyrase) and topoisomerase IV . These enzymes are necessary for the separation of bacterial DNA, thereby playing a crucial role in bacterial cell replication .

Mode of Action

The mode of action of Moxifloxacin IsoMer involves the inhibition of its primary targets, DNA gyrase and topoisomerase IV . By inhibiting these enzymes, Moxifloxacin IsoMer prevents the separation of bacterial DNA, which is a necessary step for bacterial cell replication . This results in the inhibition of cell replication, leading to the death of the bacterial cells .

Biochemical Pathways

Moxifloxacin IsoMer affects the biochemical pathways related to bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, Moxifloxacin IsoMer disrupts the process of DNA replication in bacterial cells . This disruption in the DNA replication pathway leads to the inability of the bacterial cells to multiply, resulting in their death .

Pharmacokinetics

Moxifloxacin IsoMer exhibits high bioavailability and is rapidly absorbed in humans . The plasma half-life of Moxifloxacin IsoMer ranges between 11.4–15.2 hours depending on the dose given, indicating a once-daily treatment regimen . There is good distribution of Moxifloxacin IsoMer to saliva, interstitial fluids, and lung tissues . The main metabolites of Moxifloxacin IsoMer are N-sulphate (M1) and acylglucuronide (M2) .

Result of Action

The result of the action of Moxifloxacin IsoMer is the death of bacterial cells. By inhibiting the enzymes necessary for bacterial DNA replication, Moxifloxacin IsoMer prevents the bacterial cells from multiplying . This leads to a reduction in the number of bacterial cells, thereby helping to clear the bacterial infection .

Action Environment

The action of Moxifloxacin IsoMer can be influenced by various environmental factors. For instance, the pH of the environment can affect the absorption and efficacy of Moxifloxacin IsoMer . Furthermore, the presence of other medications can also influence the action of Moxifloxacin IsoMer. For example, the co-administration of Moxifloxacin IsoMer with other QT-prolonging agents requires further safety assessment .

Safety and Hazards

Moxifloxacin has some safety and hazard concerns. It is harmful if swallowed, causes eye irritation, is suspected of damaging the unborn child, and may cause damage to organs (Liver) through prolonged or repeated exposure .

Análisis Bioquímico

Biochemical Properties

Moxifloxacin IsoMer plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. A new stereospecific LC method for the separation and quantification of Moxifloxacin IsoMer and its (R,R)-enantiomer in bulk drug was developed and validated by ligand-exchange liquid chromatography .

Cellular Effects

It is known that it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Moxifloxacin IsoMer is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Moxifloxacin IsoMer change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Moxifloxacin IsoMer vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Moxifloxacin IsoMer is involved in various metabolic pathways. It interacts with several enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

Moxifloxacin IsoMer is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name

7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN3O4/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28)/t11-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FABPRXSRWADJSP-BZNIZROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@H]4CCCN[C@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

268545-13-7
Record name Moxifloxacin, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0268545137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MOXIFLOXACIN, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JU4MC5ZQ7G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Moxifloxacin isoMer
Reactant of Route 2
Reactant of Route 2
Moxifloxacin isoMer
Reactant of Route 3
Reactant of Route 3
Moxifloxacin isoMer
Reactant of Route 4
Reactant of Route 4
Moxifloxacin isoMer
Reactant of Route 5
Reactant of Route 5
Moxifloxacin isoMer
Reactant of Route 6
Moxifloxacin isoMer

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.